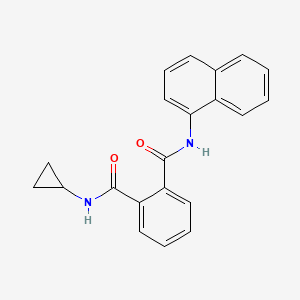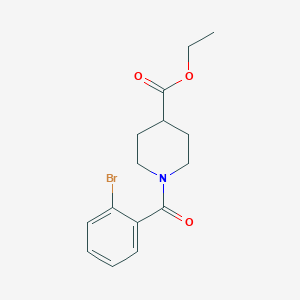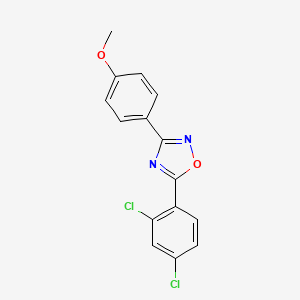![molecular formula C16H15ClN2O3 B5502800 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide](/img/structure/B5502800.png)
2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide is a chemical compound with a complex structure that includes a benzamide core and a chlorinated phenoxyacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide typically involves the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 4-chloro-3-methylphenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenoxy compounds.
Applications De Recherche Scientifique
2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]-N-methylbenzamide
- 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]-N-cyclohexylbenzamide
- N-benzyl-2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzamide
Uniqueness
Compared to similar compounds, 2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenoxy ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-8-11(6-7-13(10)17)22-9-15(20)19-14-5-3-2-4-12(14)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDPRSRHZAHWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B5502736.png)
![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)
![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)


![4-[(2E)-3-phenylprop-2-en-1-yl]-N-(propan-2-yl)piperazine-1-carbothioamide](/img/structure/B5502772.png)
![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
![3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B5502821.png)
